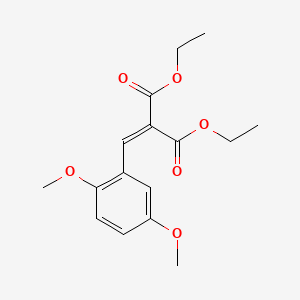
Naphthalene, triiodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, triiodo- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings The addition of three iodine atoms to the naphthalene structure significantly alters its chemical properties, making it a compound of interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, triiodo- typically involves the iodination of naphthalene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or sulfuric acid. The reaction is usually carried out under controlled conditions to ensure the selective addition of iodine atoms to the naphthalene ring.
-
Direct Iodination
Reagents: Iodine (I₂), Nitric acid (HNO₃) or Sulfuric acid (H₂SO₄)
Conditions: The reaction is conducted at elevated temperatures (around 60°C) to facilitate the iodination process.
-
Electrophilic Substitution
Reagents: Iodine monochloride (ICl) or Iodine pentafluoride (IF₅)
Conditions: The reaction is carried out in an inert solvent such as chloroform or carbon tetrachloride, under reflux conditions.
Industrial Production Methods
Industrial production of naphthalene, triiodo- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.
化学反応の分析
Types of Reactions
Naphthalene, triiodo- undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Conditions: The reaction is typically carried out in an acidic medium at room temperature.
Products: Oxidation of naphthalene, triiodo- can lead to the formation of triiodo-naphthoquinone derivatives.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Conditions: The reaction is conducted in an inert solvent such as tetrahydrofuran (THF) at low temperatures.
Products: Reduction can yield triiodo-naphthalene derivatives with reduced aromaticity.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), Nucleophiles (e.g., amines, thiols)
Conditions: The reaction is performed in polar solvents under reflux conditions.
Products: Substitution reactions can produce a variety of functionalized naphthalene derivatives.
科学的研究の応用
Naphthalene, triiodo- has several applications in scientific research:
-
Chemistry
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of halogen bonding interactions.
-
Biology
- Investigated for its potential as a radiolabeled compound in imaging studies.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential use in targeted drug delivery systems.
- Evaluated for its antimicrobial and anticancer properties.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced electronic materials.
作用機序
The mechanism of action of naphthalene, triiodo- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of iodine atoms enhances its ability to form strong halogen bonds with electron-rich sites on target molecules. This property is exploited in various applications, including molecular recognition and catalysis.
類似化合物との比較
Naphthalene, triiodo- can be compared with other halogenated naphthalene derivatives, such as:
-
Naphthalene, diiodo-
- Contains two iodine atoms.
- Exhibits similar reactivity but with different steric and electronic properties.
-
Naphthalene, tetraiodo-
- Contains four iodine atoms.
- Shows increased reactivity and potential for forming more complex structures.
-
Naphthalene, brominated derivatives
- Brominated analogs exhibit different reactivity patterns due to the different halogen size and electronegativity.
The uniqueness of naphthalene, triiodo- lies in its balance of reactivity and stability, making it a versatile compound for various applications.
特性
CAS番号 |
73881-45-5 |
|---|---|
分子式 |
C10H5I3 |
分子量 |
505.86 g/mol |
IUPAC名 |
1,2,3-triiodonaphthalene |
InChI |
InChI=1S/C10H5I3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H |
InChIキー |
FQJKZDRSBPHVAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2I)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


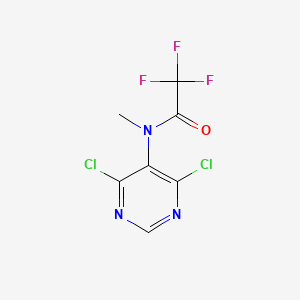


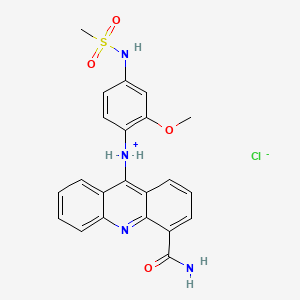
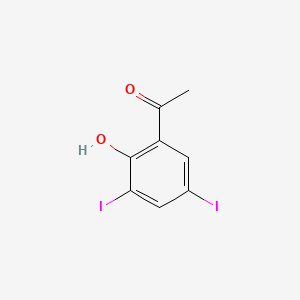
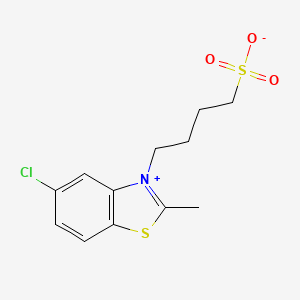
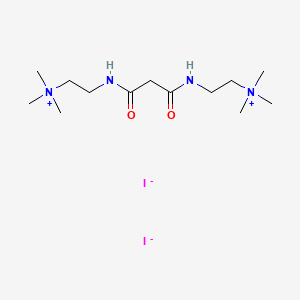
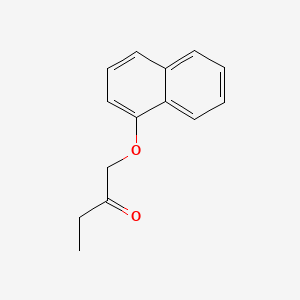
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)
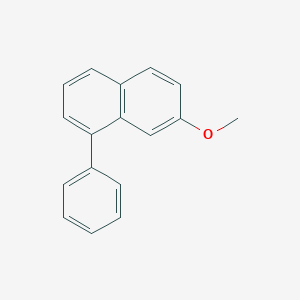
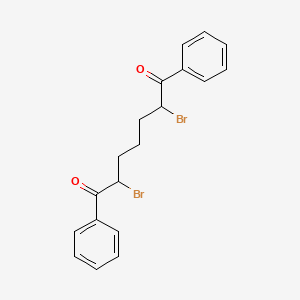
![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)
